DND-99 dye

Live-cell imaging Lysosome staining Fluorescent probe concentration

LysoTracker Red DND-99 addresses poor lysosomal specificity of traditional dyes (neutral red, acridine orange) via weak-base protonation, enabling selective accumulation at 50 nM with minimal background. • Ex/Em 577/590 nm - clean GFP/DAPI multiplexing without cross-talk • Low phototoxicity for short-term live-cell time-lapse (tens of minutes) • Transient post-fixation retention permits rapid documentation • Validated reporter for CAD lysosomotropism competition assays Global B2B shipping with full documentation; ambient or cold chain as required.

Molecular Formula C20H24BF2N5O
Molecular Weight 399.2 g/mol
Cat. No. B1255177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDND-99 dye
Molecular FormulaC20H24BF2N5O
Molecular Weight399.2 g/mol
Structural Identifiers
SMILES[B-]1(N2C(=CC=C2CCC(=O)NCCN(C)C)C=C3[N+]1=C(C=C3)C4=CC=CN4)(F)F
InChIInChI=1S/C20H24BF2N5O/c1-26(2)13-12-25-20(29)10-8-15-5-6-16-14-17-7-9-19(18-4-3-11-24-18)28(17)21(22,23)27(15)16/h3-7,9,11,14,24H,8,10,12-13H2,1-2H3,(H,25,29)
InChIKeyDYYUXMKNXUZBMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 20 x / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LysoTracker Red DND-99 Overview


LysoTracker Red DND-99 (CAS 231946-72-8) is a cell-permeable, red-fluorescent dye belonging to the BODIPY fluorophore class, specifically designed for labeling and tracking acidic organelles such as lysosomes in live cells . With excitation/emission maxima at 577/590 nm, it is compatible with standard TRITC filter sets and exhibits high selectivity at low nanomolar concentrations due to its weak base protonation mechanism .

Live-cell imaging of acidic organelles (lysosomes)
Standard TRITC filter set compatibility
Protonation-driven accumulation supports low-concentration labeling
Red spectral separation for GFP/DAPI multiplexing

Why LysoTracker Red DND-99 Has No Substitute


While several fluorescent probes label acidic compartments, their performance characteristics diverge significantly in working concentration, phototoxicity, spectral compatibility, and fixation retention. LysoTracker Red DND-99's unique structural features—a BODIPY core with a weakly basic amine group—confer a specific protonation-driven accumulation mechanism that distinguishes it from traditional dyes like neutral red or acridine orange, which exhibit higher background and lower specificity [1]. Moreover, its photoconversion behavior under broadband excitation is a property not shared by other lysosomal trackers, necessitating careful protocol design for multicolor imaging [2]. These differential factors are quantified below.

Working concentration mismatch
Other probes like acridine orange may require substantially higher concentrations, potentially altering cell physiology.
Photoconversion artifact
LysoTracker Red DND-99 undergoes a unique red-to-green conversion under broadband excitation; standard trackers lack this behavior, risking false colocalization signals if not controlled.
Fixation retention limits
Transient post-fixation retention differs from dyes that either wash out completely or are permanently retained, limiting long-term fixed-sample compatibility.

Performance Evidence vs. Common Probes


Working Concentration Comparison

LysoTracker Red DND-99 achieves excellent lysosomal selectivity at approximately 50 nM , whereas acridine orange requires ~2.5 μg/mL (approximately 9.4 μM) for effective lysosomal staining [1]. This represents a nearly 188-fold lower working concentration for LysoTracker Red DND-99, indicating higher potency and reduced potential for off-target effects.

Working Concentration
Cross-study comparable
~50 nM vs. ~9.4 μM (acridine orange)
Supports lower-concentration staining context; may reduce off-target effects
~188-fold difference reported in live HeLa cells; absolute values may vary across models
Live-cell imaging Lysosome staining Fluorescent probe concentration

Lower Phototoxicity vs. Acridine Orange

In a direct comparative study, LysoTracker Red DND-99 was found to be 'less phototoxic' than acridine orange, which is 'fairly phototoxic' and can cause 'spectacular bursts of the dye-loaded vesicles' [1]. While quantitative phototoxicity indices were not reported, the qualitative assessment clearly favors LysoTracker Red DND-99 for live-cell time-lapse experiments where cell viability is paramount.

Phototoxicity Profile
Head-to-head
LysoTracker Red DND-99: reported less phototoxic Acridine orange: fairly phototoxic (qualitative)
May support longer live-cell time-lapse sessions with reduced cell stress
Quantitative phototoxicity indices not reported; direct comparison under confocal imaging
Live-cell imaging Phototoxicity Lysosome tracker

Reversible Photoconversion Behavior

LysoTracker Red DND-99 exhibits a unique photoconversion behavior: upon exposure to broadband epifluorescence excitation, its red fluorescence decays while a green fluorescence signal emerges [1]. Specifically, one-second intervals of epifluorescence excitation cause a measurable decay in mean red fluorescence intensity coincident with an increase in green fluorescence [1]. The converted green form exhibits an emission spectrum remarkably similar to LysoTracker Green and reverts to the native red form within 30 minutes [1]. This property is not observed with other lysosomal trackers and can lead to false-positive colocalization signals if not properly controlled.

Photoconversion Behavior
Head-to-head
Red fluorescence decays; green emerges within 1 sec; reversion within 30 min
Requires protocol control to avoid spurious green signal; unique among common lysotrackers
Broadband mercury lamp excitation; other probes lack this reversible conversion
Photoconversion Multicolor imaging Lysosome tracker

Spectral Multiplexing with GFP and DAPI

LysoTracker Red DND-99's excitation/emission maxima at 577/590 nm place it in the red channel, well separated from green fluorophores like GFP (488 nm excitation) and blue nuclear stains like DAPI (358/461 nm) . In contrast, LysoTracker Green DND-26 (504/511 nm) spectrally overlaps with GFP, limiting multiplexing options . This red spectral window enables three-color live-cell imaging without significant bleed-through.

Spectral Separation
Cross-study comparable
Ex/Em 577/590 nm vs. LysoTracker Green DND-26 504/511 nm
Enables 3-color multiplexing with GFP and DAPI without significant crosstalk
73 nm excitation shift, 79 nm emission shift; suitable for TRITC filter sets
Multiplex imaging Spectral separation TRITC filter

Transient Post-Fixation Retention

Unlike many lysosomal dyes that wash out completely after fixation, LysoTracker Red DND-99 exhibits 'transient retention after methanol-free formaldehyde fixation for a short period of time' . While it does not covalently crosslink with cells, this property allows a brief window for post-fixation imaging, which is not possible with dyes like neutral red or acridine orange that are not retained at all . However, for long-term fixation compatibility, alternative probes like LysoTracker Deep Red may be required.

Post-Fixation Retention
Class-level
Transient retention after methanol-free formaldehyde fixation Neutral red / acridine orange: no retention
Allows brief imaging window after fixation; not for long-term fixed storage
Qualitative advantage; LysoTracker Deep Red may offer stronger retention
Fixation Post-staining retention Immunofluorescence

Protonation-Driven Lysosomal Targeting

LysoTracker Red DND-99 consists of a hydrophobic BODIPY fluorophore linked to a weak base that is only partially protonated at neutral pH . This allows free diffusion across plasma membranes; upon entering acidic lysosomes (pH ~4.5-5.0), the base becomes fully protonated and trapped, leading to specific accumulation . In contrast, traditional dyes like neutral red and acridine orange lack this precise pH-driven retention, resulting in higher nonspecific staining and lower signal-to-background ratios .

Protonation-Driven Targeting
Class-level
Weak base partially protonated at neutral pH; fully protonated in acidic lysosomes (pH ~4.5-5.0)
Supports high signal-to-noise lysosomal labeling without washing; mechanism distinct from neutral red/acridine orange
Class-level inference; specific accumulation confirmed in live cells
Selectivity Lysosome targeting Protonation

LysoTracker Red DND-99 Application Scenarios


Three-Color Live-Cell Imaging

LysoTracker Red DND-99's 577/590 nm spectral profile enables clean separation from GFP (488 nm) and DAPI (358/461 nm), making it ideal for multiplexed live-cell imaging. This is supported by the spectral separation data and the probe's ability to operate at low nanomolar concentrations (50 nM) without cross-interference . Researchers can simultaneously monitor lysosome positioning, protein localization (GFP), and nuclear morphology in a single experiment, provided photoconversion is avoided by limiting broadband pre-exposure [1].

Short-Term Time-Lapse Trafficking

Due to its lower phototoxicity compared to acridine orange , LysoTracker Red DND-99 is suitable for time-lapse experiments of moderate duration (e.g., tens of minutes to a couple of hours). However, its rapid photobleaching limits extended imaging beyond ~50-100 frames. For long-term tracking (hours), quinacrine is preferred, but LysoTracker Red DND-99 offers a balance of low toxicity and adequate signal for short-term dynamic studies.

Rapid Post-Fixation Imaging

The transient retention of LysoTracker Red DND-99 after methanol-free formaldehyde fixation allows a narrow window for imaging fixed samples without immediate signal loss. This property is advantageous for labs that prefer to stain live cells and then fix for rapid documentation, avoiding the need for separate fixed-cell lysosomal markers. However, for prolonged fixed storage, alternative fixable probes should be considered.

Lysosomotropic Drug Uptake Assays

LysoTracker Red DND-99 has been validated as a fluorescent reporter for quantitating the lysosomal accumulation of cationic amphiphilic drugs (CADs) via competition assays . The principle involves competitive displacement of the dye from lysosomes, measurable by confocal microscopy. This application leverages the probe's high selectivity and nanomolar potency to screen drug candidates for lysosomotropism, a key parameter in drug development.

Application
Selection Property
Validation Focus
Three-Color Live-Cell Imaging
Red spectral separation (577/590 nm)
GFP/DAPI multiplex colocalization control; avoid photoconversion pre-exposure
Short-Term Time-Lapse Trafficking
Lower phototoxicity context vs. acridine orange
Cell viability and lysosomal dynamics over moderate frame counts
Rapid Post-Fixation Imaging
Transient formaldehyde fixation retention
Signal retention window after brief fixation; verify compatibility with protocol
Lysosomotropic Drug Uptake Assays
Competitive displacement from lysosomes
Fluorescent reporter quantitation of CAD lysosomotropism

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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